2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, drug discovery, agrochemistry, and coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method includes the reaction of 2,5-dimethylpyrazole with oxan-4-yl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multicomponent approach, where the starting materials are combined in a single reaction vessel. This method is advantageous as it reduces the number of purification steps and increases overall efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or halogenated derivatives
Scientific Research Applications
2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic systems.
Biology: Studied for its potential antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and coordination compounds for catalysis
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and apoptosis . The exact molecular targets and pathways may vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrazole: A precursor in the synthesis of 2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide.
Oxan-4-yl isocyanate: Another precursor used in the synthesis.
3,5-dimethylpyrazole: A structurally similar compound with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,5-dimethyl-N-(oxan-4-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-7-10(14(2)13-8)11(15)12-9-3-5-16-6-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHLULWGWQDBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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